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Abstract

ABBV-467 is a highly potent and selective macrocyclic inhibitor of the anti-apoptotic protein
Myeloid Cell Leukemia-1 (MCL-1). Developed by AbbVie, this compound showed significant
promise in preclinical models of hematologic malignancies by inducing apoptosis in cancer
cells dependent on MCL-1 for survival. However, its clinical development was halted during a
first-in-human Phase 1 trial due to observations of cardiac toxicity, specifically increases in
cardiac troponin levels in patients. This technical guide provides a comprehensive overview of
the discovery, mechanism of action, preclinical development, and clinical findings for ABBV-
467, intended for professionals in the field of drug discovery and development.

Introduction: Targeting MCL-1 in Oncology

The B-cell ymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic
apoptotic pathway.[1][2] This family includes pro-apoptotic members (e.g., BAX, BAK, BIM,
PUMA) and anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1).[1][2] In many cancers, the
overexpression of anti-apoptotic proteins is a key mechanism of survival and resistance to
therapy. Myeloid Cell Leukemia-1 (MCL-1) has emerged as a critical survival factor in various
hematologic malignancies, including multiple myeloma and acute myeloid leukemia, as well as
some solid tumors.[3][4] Its role in promoting tumor cell survival and conferring resistance to
conventional chemotherapies and other targeted agents has made it a compelling target for
anticancer drug development.[5]
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Discovery and Medicinal Chemistry

The development of ABBV-467 stemmed from the need for a highly potent and selective MCL-
1 inhibitor with pharmacokinetic properties suitable for intravenous administration.[6] The
rationale was to create a compound with a short half-life that could induce rapid apoptosis in
tumor cells, minimizing off-target and on-target toxicities in normal tissues.[6]

ABBV-467 is a macrocyclic molecule, a structural feature often employed to pre-organize a
compound into a bioactive conformation for high-affinity binding to a target protein.[7][8] The
synthesis of ABBV-467 is a complex, multi-step process.

Chemical Synthesis Workflow

The synthesis of ABBV-467 is a convergent process, characterized by a total of 32 steps with
the longest linear sequence being 20 steps.[7] Key strategic elements of the synthesis include
a hindered biaryl cross-coupling, an enantioselective hydrogenation, and a conformationally-
driven macrocyclization via C-O bond formation.[7]
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Figure 1: High-level synthetic workflow for ABBV-467.
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Mechanism of Action

ABBV-467 functions by selectively binding to the BH3-binding groove of the MCL-1 protein with
very high affinity.[5] This action mimics the binding of pro-apoptotic BH3-only proteins like BIM
and PUMA.[1] By occupying this groove, ABBV-467 displaces these pro-apoptotic partners,
liberating them to activate the effector proteins BAX and BAK.[1] The activation of BAX and
BAK leads to their oligomerization at the outer mitochondrial membrane, resulting in
mitochondrial outer membrane permeabilization (MOMP).[2] This event is a point of no return in
the apoptotic cascade, leading to the release of cytochrome ¢ and other pro-apoptotic factors
into the cytoplasm, which in turn activates caspases and executes programmed cell death.[2]
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Figure 2: ABBV-467 mechanism of action in the intrinsic apoptosis pathway.
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Preclinical Development
In Vitro Studies

The preclinical evaluation of ABBV-467 demonstrated its high potency and selectivity for MCL-
1.

The binding affinity of ABBV-467 to MCL-1 and other BCL-2 family proteins was assessed
using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Protocol: TR-FRET Binding Assay[9]

e Principle: This competitive binding assay measures the ability of a test compound to disrupt
the interaction between a terbium-labeled MCL-1 protein (donor fluorophore) and a
fluorescently labeled BH3 peptide (e.g., from the BIM protein; acceptor fluorophore).
Inhibition of this interaction leads to a decrease in the FRET signal.

o Materials:

o Recombinant terbium-labeled human MCL-1 protein.

o

Dye-labeled BIM BH3 peptide.

[¢]

Assay buffer (e.g., PBS with 0.01% Tween-20).

o

ABBV-467 serially diluted in DMSO.

[e]

384-well microplates.

(¢]

Fluorescence plate reader capable of TR-FRET measurements.

e Procedure:
o A master mix of terbium-MCL-1 and dye-labeled BIM peptide is prepared in assay buffer.
o Test compound dilutions are dispensed into the microplate wells.

o The master mix is added to each well.
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o The plate is incubated at room temperature, protected from light, for a defined period (e.g.,
2 hours).

o The TR-FRET signal is measured on a plate reader.
o IC50 values are calculated from the dose-response curves and converted to Ki values.

Data Presentation: Binding Affinity of ABBV-467

Protein Binding Affinity (Ki, nM)
MCL-1 <0.01
BCL-2 >247
BCL-xL >642
BCL-w >200
BCL2-A1 >200

Table 1: Binding affinities of ABBV-467 for BCL-

2 family proteins. Data sourced from[4][5].

ABBV-467 demonstrated potent induction of apoptosis in MCL-1-dependent cancer cell lines.
Experimental Protocol: Cell Viability Assay[5]

o Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is used to determine the
number of viable cells in culture based on the quantitation of ATP, which signals the
presence of metabolically active cells.

e Cell Lines:
o Multiple Myeloma (MM): AMO-1, H929, OPM-2
o Acute Myeloid Leukemia (AML): MV4-11, OCI-AML2

e Procedure:
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o Cells are seeded in 96-well plates.
o Cells are treated with a serial dilution of ABBV-467 for a specified time (e.g., 24-72 hours).
o CellTiter-Glo® reagent is added to the wells.

o Luminescence, which is proportional to the number of viable cells, is measured using a
plate reader.

o EC50 values are determined from the dose-response curves.

Data Presentation: Cellular Efficacy of ABBV-467

Cellular Activity (EC50,

Cell Line Cancer Type

nM)
AMO-1 Multiple Myeloma 0.16
H929 Multiple Myeloma 0.47
MV4-11 Acute Myeloid Leukemia 3.91
DLD-1 Colorectal Adenocarcinoma >10,000

Table 2: In vitro cellular activity
of ABBV-467 in various cancer
cell lines. Data sourced
from[4].

In Vivo Studies

ABBV-467 demonstrated significant anti-tumor activity in xenograft models of human
hematologic malignancies.

Experimental Protocol: Multiple Myeloma Xenograft Model[5][10]

¢ Principle: To evaluate the in vivo efficacy of ABBV-467, human multiple myeloma or AML
cells are implanted into immunodeficient mice, and tumor growth is monitored following
treatment.
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¢ Animal Models:

o Female C.B-17 SCID-beige mice for AMO-1, OPM-2, H929, and OCI-AML2 xenografts.[5]

o Female NSG mice for MV4-11 systemic models.[5]

e Procedure:

o Cancer cells are harvested during the logarithmic growth phase.

o A suspension of cells (e.g., 10”6 cells) is injected subcutaneously into the flank of the
mice, often in a mixture with Matrigel.[11][12]

o Tumors are allowed to establish to a certain volume (e.g., ~200 mm?).[10]

o Mice are randomized into vehicle control and treatment groups.

o ABBV-467 is administered intravenously (V) at specified doses and schedules.

o Tumor volume is measured regularly using calipers.

o Tumor growth inhibition (TGI) is calculated.

Data Presentation: In Vivo Efficacy of ABBV-467 Monotherapy
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Tumor Growth

Xenograft Model Dose (mglkg, 1V) Dosing Schedule o
Inhibition (%)
AMO-1 (MM) 3.13 Single Dose 46
) ~70 (estimated from
AMO-1 (MM) 6.25 Single Dose
graph)
) 97 (complete
AMO-1 (MM) 12.5 Single Dose ]
regression)
OPM-2 (MM) 12.5 Q7D x 3 85
NCI-H929 (MM) 12.5 Single Dose Complete Response

Table 3: In vivo anti-
tumor activity of
ABBV-467 as a single
agent in multiple
myeloma xenograft
models. Data sourced
from[4][5].

ABBV-467 also showed significant tumor growth inhibition when used in combination with
venetoclax or 5-azacitidine in an OCI-AML2 xenograft model that was resistant to
monotherapy.[4]

Preclinical Pharmacokinetics and Pharmacodynamics

Preclinical studies in mice indicated that ABBV-467 had a pharmacokinetic profile consistent
with its design as a short-half-life agent.[6] Pharmacodynamic studies in humanized MCL-1
(huMcl-1) mice treated with ABBV-467 showed a dose-dependent increase in plasma cardiac-
specific Troponin T levels and a decrease in cardiac output.[13][14] Additionally, higher doses
were associated with a decrease in white blood cell count and an increase in red blood cell and
platelet counts.[13]

Clinical Development
First-in-Human Phase 1 Trial (NCT04178902)

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://www.bioworld.com/articles/703089-abbvies-mcl-1-inhibitor-abbv-467-shows-efficacy-in-tumor-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600239/
https://www.benchchem.com/product/b15583252?utm_src=pdf-body
https://www.bioworld.com/articles/703089-abbvies-mcl-1-inhibitor-abbv-467-shows-efficacy-in-tumor-models?v=preview
https://www.benchchem.com/product/b15583252?utm_src=pdf-body
https://drughunter.com/molecule/abbv467
https://www.benchchem.com/product/b15583252?utm_src=pdf-body
https://www.researchgate.net/figure/of-the-structure-based-design-of-macrocyclic-MCL-1-inhibitor-ABBV-467-a-Structure-of_fig1_374987455
https://pmc.ncbi.nlm.nih.gov/articles/PMC12673096/
https://www.researchgate.net/figure/of-the-structure-based-design-of-macrocyclic-MCL-1-inhibitor-ABBV-467-a-Structure-of_fig1_374987455
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

ABBV-467 was advanced to a first-in-human, multicenter, open-label, dose-escalation Phase 1
clinical trial (NCT04178902) to evaluate its safety, tolerability, pharmacokinetics, and
preliminary efficacy in adult patients with relapsed/refractory multiple myeloma.[5][15]

Clinical Trial Design

NCT04178902: Phase 1 Trial of ABBV-467

Part B: Dose Expansion

Enrollment of additional patients }—P{ 1V infusion of ABBV-467 at RP2D

Part A: Dose Escalation

Enrollment of Patients with R/R Multiple Myeloma }—b{ 1V infusion of ABBV-467 at escalating doses }—b{ Determine Recommended Phase 2 Dose (RP2D) ‘
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 12 /13 Tech Support


https://www.bioworld.com/articles/703089-abbvies-mcl-1-inhibitor-abbv-467-shows-efficacy-in-tumor-models?v=preview
https://www.bioworld.com/articles/703089-abbvies-mcl-1-inhibitor-abbv-467-shows-efficacy-in-tumor-models?v=preview
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10600239/
https://drughunter.com/molecule/abbv467
https://pubs.acs.org/doi/10.1021/acs.joc.3c00939
https://pmc.ncbi.nlm.nih.gov/articles/PMC12434668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12434668/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12434668/
https://www.benchchem.com/pdf/The_Tipping_Point_of_Apoptosis_A_Technical_Guide_to_Novel_Mcl_1_Inhibitors.pdf
https://www.researchgate.net/figure/ABBV-467-induces-tumor-regression-in-xenograft-models-of-MM-and-AML-when-combined-with_fig3_374987455
https://www.researchgate.net/publication/375203032_Enabling_Decagram-Scale_Synthesis_of_Macrocyclic_MCL-1_Inhibitor_ABBV-467
https://www.yeasenbio.com/blogs/organoid/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice
https://www.researchgate.net/figure/of-the-structure-based-design-of-macrocyclic-MCL-1-inhibitor-ABBV-467-a-Structure-of_fig1_374987455
https://pmc.ncbi.nlm.nih.gov/articles/PMC12673096/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12673096/
https://clinicaltrials.gov/study/NCT04178902
https://www.benchchem.com/product/b15583252#abbv-467-discovery-and-development-history
https://www.benchchem.com/product/b15583252#abbv-467-discovery-and-development-history
https://www.benchchem.com/product/b15583252#abbv-467-discovery-and-development-history
https://www.benchchem.com/product/b15583252#abbv-467-discovery-and-development-history
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15583252?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 13/13 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

